molecular formula C18H17ClN2OS B3969331 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide

Cat. No. B3969331
M. Wt: 344.9 g/mol
InChI Key: PZNKYSSOMIKUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide, also known as BZP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide is believed to exert its pharmacological effects through the modulation of neurotransmitter receptors, particularly dopamine and serotonin receptors. This compound has been shown to act as a partial agonist of dopamine receptors and a full agonist of serotonin receptors. Additionally, this compound has been found to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and altered mood. This compound has also been found to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria and pleasure.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide in lab experiments is its ability to modulate the function of neurotransmitter receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide, including the development of new drugs based on its chemical structure, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to better understand the potential toxicity of this compound and its long-term effects on the brain and other organs.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been investigated for its ability to modulate the function of neurotransmitter receptors, such as dopamine and serotonin receptors. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In medicinal chemistry, this compound has been explored for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-2-3-8-17(22)20-15-11-12(9-10-13(15)19)18-21-14-6-4-5-7-16(14)23-18/h4-7,9-11H,2-3,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNKYSSOMIKUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.